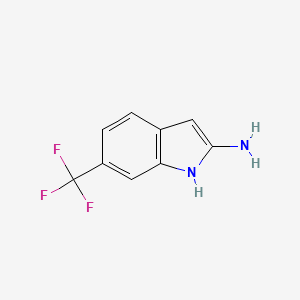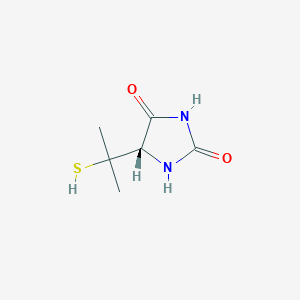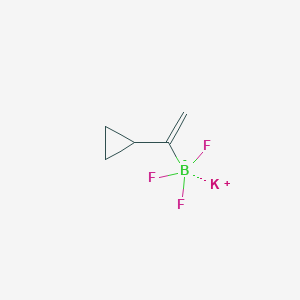
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride typically involves several steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group. The propan-1-amine moiety is then attached through a series of reactions that may include nucleophilic substitution and reduction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated monitoring, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride include other pyridine derivatives and amine-containing molecules. Examples include:
- 1-(6-Methoxypyridin-3-yl)ethanamine
- 1-(6-Methoxypyridin-3-yl)butan-1-amine
- 1-(6-Methoxypyridin-3-yl)pentan-1-amine
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the methoxy group on the pyridine ring
Propriétés
Formule moléculaire |
C9H15ClN2O |
|---|---|
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
(1S)-1-(6-methoxypyridin-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-3-8(10)7-4-5-9(12-2)11-6-7;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m0./s1 |
Clé InChI |
SPIOFZYRIMKIKO-QRPNPIFTSA-N |
SMILES isomérique |
CC[C@@H](C1=CN=C(C=C1)OC)N.Cl |
SMILES canonique |
CCC(C1=CN=C(C=C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948107.png)
![7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12948114.png)
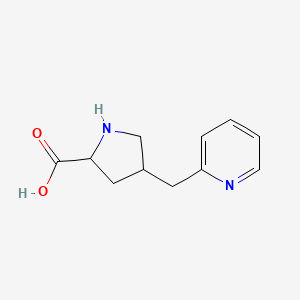
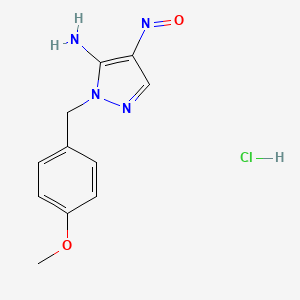

![Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12948128.png)

![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)


